

Application Notes and Protocols for the Nitration of Ortho-Xylene

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Compound of Interest

Compound Name: 1,2-Dimethyl-4-nitrobenzene

Cat. No.: B166907

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Introduction

The nitration of ortho-xylene is a critical electrophilic aromatic substitution reaction that yields two primary mononitrated products: 3-nitro-o-xylene and 4-nitro-o-xylene. These isomers are valuable intermediates in the synthesis of a wide range of fine chemicals, including pharmaceuticals, dyes, and agricultural products. This document provides detailed experimental protocols for the nitration of o-xylene, summarizes key quantitative data from various methodologies, and illustrates the underlying reaction pathway and experimental workflow.

Data Presentation

The yield and regioselectivity of ortho-xylene nitration are highly dependent on the reaction conditions and catalytic system employed. The following tables summarize quantitative data from various experimental setups.

Table 1: Isomer Distribution in Mixed Acid Nitration

Nitrating Agent	Temperature (°C)	3-Nitro-o-xylene (%)	4-Nitro-o-xylene (%)	Reference
HNO ₃ / H ₂ SO ₄	40	55	45	[Industrial and Engineering Chemistry, 1952]
Fuming HNO ₃ / H ₂ SO ₄	-	Higher Selectivity	Lower Selectivity	[Kulkarni et al., 2015]
HNO ₃ / H ₂ SO ₄ / H ₃ PO ₄	19-22	~45	~55	[JP-AS 46-024 699]

Table 2: Performance of Various Catalytic Systems

Catalyst / System	Nitrating Agent	Temperature (°C)	Conversion (%)	Selectivity for 4-Nitro-o-xylene (%)	Reference
H-beta Zeolite (Liquid Phase)	70% HNO ₃	70	28	63	[Esakkidurai et al., 2003]
H-beta Zeolite (Vapor Phase)	30% HNO ₃	150	65	-	[Esakkidurai et al., 2003]
H-Y Zeolite / Polyphosphoric Acid	98% HNO ₃	25-50	85.4	71.0	[US20110054 219A1]
P/Mo/SiO ₂	65% HNO ₃	80	~90	60	[Request PDF]
Bismuth Trichloride	Nitrogen Dioxide	Room Temp.	-	Ratio 4-/3- = 3.91	[Taylor & Francis Online]

Experimental Protocols

This section details a standard laboratory procedure for the nitration of ortho-xylene using a mixed acid approach.

Protocol 1: Mixed Acid Nitration of o-Xylene (Batch Process)

Materials:

- o-Xylene (99%)
- Concentrated Sulfuric Acid (98%)
- Fuming Nitric Acid (98%)
- Ice
- Deionized Water
- 5% Sodium Bicarbonate Solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate
- Dichloromethane or Diethyl Ether (for extraction)

Equipment:

- Round-bottom flask (250 mL)
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Thermometer

- Separatory funnel
- Beakers
- Rotary evaporator

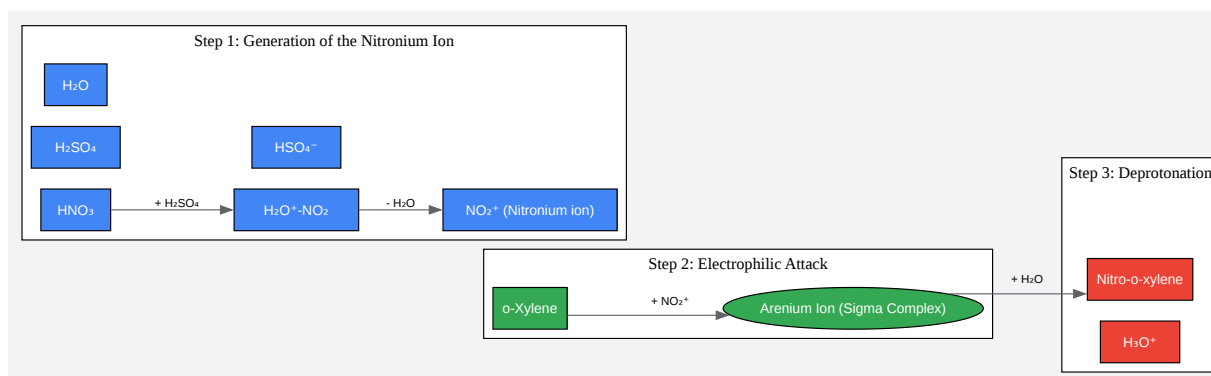
Procedure:

- Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 53.1 g (0.5 mol) of o-xylene.
- Cooling: Place the flask in an ice bath and cool the o-xylene to 0-5 °C with continuous stirring.
- Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 63.0 g (0.63 mol, 1.26 equiv.) of concentrated sulfuric acid (98%) to 37.8 g (0.60 mol, 1.2 equiv.) of fuming nitric acid (98%). This mixing should be done in an ice bath to dissipate the heat generated.
- Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture dropwise to the cooled o-xylene in the round-bottom flask via the dropping funnel over a period of approximately one hour. Maintain the reaction temperature between 0-10 °C throughout the addition.
- Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
- Quenching: Carefully pour the reaction mixture over a mixture of approximately 200 g of crushed ice and 200 mL of cold deionized water with vigorous stirring.
- Phase Separation: Transfer the mixture to a separatory funnel. The organic layer (containing the nitrated products) will separate from the aqueous layer.
- Washing:
 - Separate the organic layer and wash it twice with 100 mL of cold deionized water.

- Wash the organic layer with 100 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.
- Finally, wash the organic layer with 100 mL of brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product mixture of 3-nitro-o-xylene and 4-nitro-o-xylene.
- Purification (Optional): The individual isomers can be separated by fractional distillation or chromatography.

Mandatory Visualizations

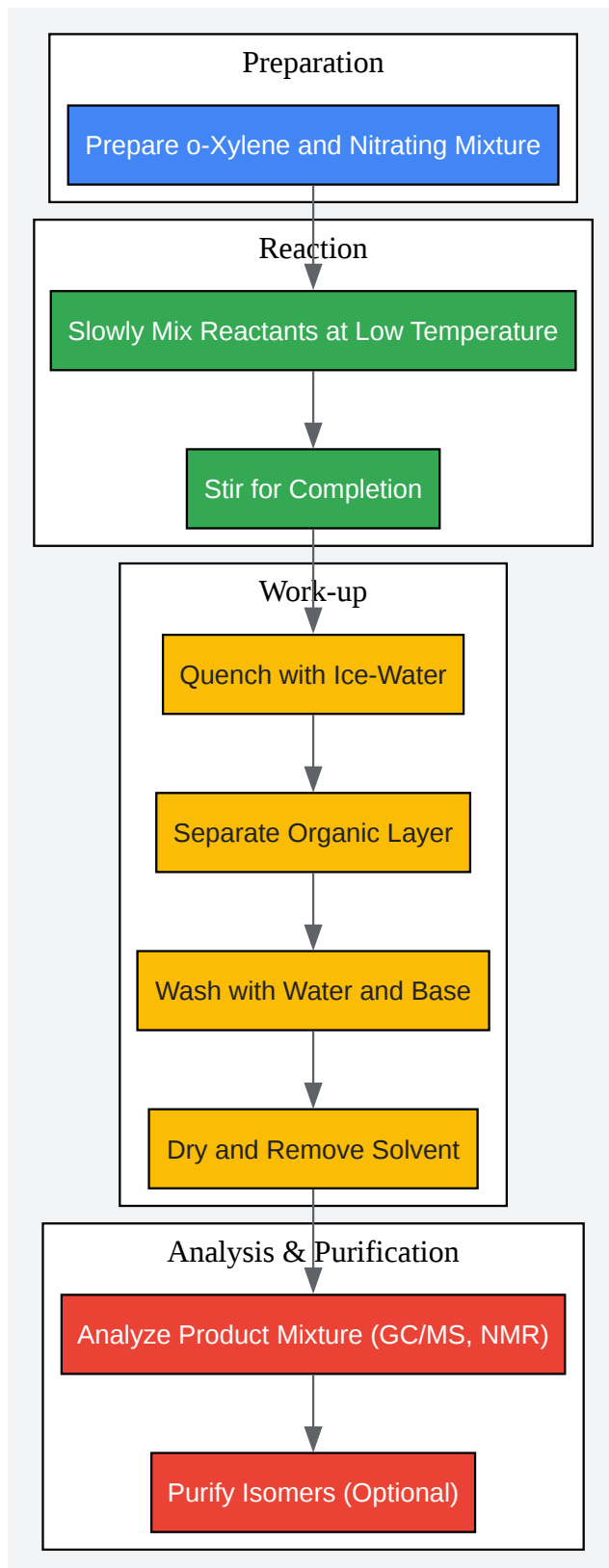
Reaction Pathway: Electrophilic Aromatic Substitution



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Caption: Mechanism of electrophilic aromatic nitration of o-xylene.

Experimental Workflow



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Caption: General workflow for the nitration of o-xylene.

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